1-Ethylcyclobutan-1-amine
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Overview
Description
1-Ethylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with an ethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylcyclobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, ethylcyclobutane can be reacted with ammonia under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and alkyl halides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Imines and amides.
Reduction: Various amine derivatives.
Substitution: Alkyl-substituted amines and quaternary ammonium salts.
Scientific Research Applications
1-Ethylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethylcyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Cyclobutanamine: Similar structure but lacks the ethyl group.
1-Methylcyclobutan-1-amine: Contains a methyl group instead of an ethyl group.
Cyclopropylamine: Smaller ring structure with similar amine functionality.
Uniqueness: 1-Ethylcyclobutan-1-amine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-ethylcyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-6(7)4-3-5-6/h2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXNQIUNHHNDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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